3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The thiazole ring and benzyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]butanamide
- 3-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]butanamide
- 3-methyl-N-[5-(3-methylphenyl)-1,3-thiazol-2-yl]butanamide
Uniqueness
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions.
Properties
Molecular Formula |
C16H20N2OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)7-15(19)18-16-17-10-14(20-16)9-13-6-4-5-12(3)8-13/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18,19) |
InChI Key |
CIGLTICYTQFUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CC(C)C |
Origin of Product |
United States |
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